1,2,3,9-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,3,9-Tetrachlorodibenzo-P-dioxin is a member of the chlorinated dibenzo-p-dioxins (CDDs) family, which consists of 75 different congeners. These compounds are known for their persistence in the environment and potential toxicity. This compound is an aromatic hydrocarbon with a molecular formula of C12H4Cl4O2 and a molecular weight of 321.971 g/mol . It is a by-product of various industrial processes, including the manufacture of organochlorides, paper bleaching, and waste incineration .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,9-Tetrachlorodibenzo-P-dioxin can be synthesized through several methods. One common route involves the chlorination of dibenzo-p-dioxin under controlled conditions. This process typically requires the presence of a chlorinating agent, such as chlorine gas, and a catalyst, such as iron or aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound often occurs as an unintentional by-product during the manufacture of other chemicals, such as herbicides and pesticides. It is also produced during the incineration of chlorine-containing organic materials and the bleaching of paper using chlorine-based agents . Due to its persistence and potential toxicity, the production and release of this compound are strictly regulated in many countries.
Chemical Reactions Analysis
Types of Reactions
1,2,3,9-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more toxic by-products.
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated and potentially less toxic compounds.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce more toxic chlorinated by-products, while reduction reactions may yield less chlorinated compounds .
Scientific Research Applications
1,2,3,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies of dioxin toxicity and environmental persistence.
Biology: It is used to study the effects of dioxins on biological systems, including their impact on gene expression and cellular function.
Medicine: Research on this compound has contributed to understanding the mechanisms of dioxin toxicity and the development of treatments for dioxin exposure.
Industry: It is used in studies of industrial processes that produce dioxins, with the goal of developing methods to reduce or eliminate their formation
Mechanism of Action
1,2,3,9-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the expression of various genes involved in detoxification, cell growth, and immune response . This activation can lead to a range of toxic effects, including disruption of endocrine function, immune suppression, and carcinogenesis .
Comparison with Similar Compounds
1,2,3,9-Tetrachlorodibenzo-P-dioxin is similar to other chlorinated dibenzo-p-dioxins, such as 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD), which is considered the most toxic dioxin congener . Compared to TCDD, this compound is less studied but shares similar chemical properties and mechanisms of action. Other similar compounds include polychlorinated dibenzofurans (PCDFs) and polychlorinated biphenyls (PCBs), which also exhibit dioxin-like toxicity and environmental persistence .
Conclusion
This compound is a persistent and potentially toxic compound with significant environmental and health implications. Understanding its preparation methods, chemical reactions, scientific research applications, and mechanisms of action is crucial for developing strategies to mitigate its impact and protect human health and the environment.
Properties
IUPAC Name |
1,2,3,9-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-12-8(17-7)4-6(14)9(15)10(12)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHZKSHSHQJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074089 | |
Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-26-6 | |
Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,9-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338WW7175Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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